Cas no 437982-59-7 (tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate)

Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate is a versatile pyrazole derivative used as a key intermediate in pharmaceutical and agrochemical synthesis. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. The cyclopropyl substituent contributes to steric and electronic modulation, making it valuable for structure-activity relationship studies. The free amino group at the 5-position allows for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and compatibility with common synthetic methodologies make it a reliable building block for heterocyclic chemistry.
tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate structure
437982-59-7 structure
Product Name:tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
CAS No:437982-59-7
MF:C11H17N3O2
MW:223.271582365036
CID:1518026
PubChem ID:11356513
Update Time:2025-05-20

tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
    • 5-Amino-1-Boc-3-cyclopropyl-1h-pyrazole
    • 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylic acid tert-butyl ester
    • LIRVTXMQFQGLQV-UHFFFAOYSA-N
    • WS-01653
    • 437982-59-7
    • Tert-butyl-5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
    • CS-0452516
    • tertbutyl-5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
    • MFCD24465763
    • tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate
    • SCHEMBL173999
    • t-Butyl 5-amino-3-cyclopropyl-1H-pyraZole-1-carboxylate
    • tert-butyl5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
    • TQR1025
    • DB-299238
    • MDL: MFCD24465763
    • Inchi: 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9(12)6-8(13-14)7-4-5-7/h6-7H,4-5,12H2,1-3H3
    • InChI Key: LIRVTXMQFQGLQV-UHFFFAOYSA-N
    • SMILES: O(C(N1C(=CC(C2CC2)=N1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 223.132076794g/mol
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.1Ų

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tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:437982-59-7)tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
Order Number:A1030497
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:44
Price ($):388.0
Email:sales@amadischem.com

Additional information on tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate

Professional Introduction to Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate (CAS No. 437982-59-7)

Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate (CAS No. 437982-59-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise in various biochemical applications, particularly in the synthesis of novel therapeutic agents. The molecular structure of this compound includes a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry.

The pyrazole moiety in tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate is particularly noteworthy due to its ability to serve as a scaffold for drug design. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both amino and carboxylate functional groups on the pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in chemical biology have highlighted the importance of pyrazole derivatives in modulating enzyme activity and receptor interactions. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit kinases and other enzymes involved in cancer progression. The tert-butyl group in this compound not only provides steric hindrance but also influences the electronic properties of the molecule, which can be crucial for achieving desired pharmacokinetic profiles.

The cyclopropyl substituent at the 3-position of the pyrazole ring adds another layer of complexity to tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate. Cyclopropyl groups are known to enhance metabolic stability and binding affinity, making them valuable in drug design. The combination of these structural elements suggests that this compound may exhibit unique biological activities that make it suitable for further investigation.

In the context of drug discovery, the carboxylate group serves as a key pharmacophore, allowing for further functionalization through amide bond formation or other conjugation strategies. This flexibility is particularly advantageous when designing molecules that require specific interactions with biological targets. The tert-butyl group also contributes to the overall solubility and stability of the compound, which are critical factors in pharmaceutical development.

Current research in medicinal chemistry increasingly focuses on developing small molecules that can modulate protein-protein interactions and signaling pathways. Pyrazole derivatives have shown promise in this area due to their ability to mimic natural substrates or bind to allosteric sites on target proteins. The structural features of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate, including its amino and carboxylate groups, make it a potential candidate for such applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex framework of pyrazole derivatives. These methods allow for precise control over regioselectivity and stereoselectivity, which are essential for producing biologically active compounds.

Evaluation of the pharmacological properties of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate has been conducted through both in vitro and in vivo studies. In vitro assays have revealed potential activities against various disease-related targets, including enzymes and receptors implicated in cancer and inflammation. In vivo models have provided insights into its pharmacokinetic behavior and toxicity profile, which are critical for assessing its suitability as a lead compound for drug development.

The future prospects of this compound are promising, with ongoing research aimed at exploring its full therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate will play a crucial role in shaping the next generation of therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:437982-59-7)tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
A1030497
Purity:99%
Quantity:5g
Price ($):388.0
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